5,5-Dimethyl-4-(2-(propan-2-ylidene)hydrazinyl)oxazol-2(5H)-one
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Overview
Description
5,5-Dimethyl-4-(2-propan-2-ylidenehydrazinyl)-1,3-oxazol-2-one is a heterocyclic compound with a unique structure that includes an oxazole ring substituted with a hydrazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-4-(2-propan-2-ylidenehydrazinyl)-1,3-oxazol-2-one typically involves the reaction of 2-(propan-2-ylidene)hydrazinecarbothioamide with acetic anhydride . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using batch or continuous flow reactors, with optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-4-(2-propan-2-ylidenehydrazinyl)-1,3-oxazol-2-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted oxazole derivatives.
Scientific Research Applications
5,5-Dimethyl-4-(2-propan-2-ylidenehydrazinyl)-1,3-oxazol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-4-(2-propan-2-ylidenehydrazinyl)-1,3-oxazol-2-one involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 5,5-Dimethyl-4-(2-propan-2-ylidenehydrazinyl)-1H-pyrazole
- 5,5-Dimethyl-4-(2-(propan-2-ylidene)hydrazinyl)oxazol-2(5H)-one
Uniqueness
5,5-Dimethyl-4-(2-propan-2-ylidenehydrazinyl)-1,3-oxazol-2-one is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
160155-04-4 |
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Molecular Formula |
C8H13N3O2 |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
(4Z)-5,5-dimethyl-4-(propan-2-ylidenehydrazinylidene)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H13N3O2/c1-5(2)10-11-6-8(3,4)13-7(12)9-6/h1-4H3,(H,9,11,12) |
InChI Key |
WGEODTLHFLNYMC-UHFFFAOYSA-N |
SMILES |
CC(=NN=C1C(OC(=O)N1)(C)C)C |
Isomeric SMILES |
CC(=NNC1=NC(=O)OC1(C)C)C |
Canonical SMILES |
CC(=NNC1=NC(=O)OC1(C)C)C |
Synonyms |
2,4-Oxazolidinedione,5,5-dimethyl-,4-[(1-methylethylidene)hydrazone](9CI) |
Origin of Product |
United States |
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